molecular formula C8H5Br2Cl B1368171 1-Chloro-4-(2,2-dibromoethenyl)benzene CAS No. 77295-59-1

1-Chloro-4-(2,2-dibromoethenyl)benzene

Cat. No. B1368171
CAS RN: 77295-59-1
M. Wt: 296.38 g/mol
InChI Key: DNPRIRIOOKQBDK-UHFFFAOYSA-N
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Description

“1-Chloro-4-(2,2-dibromoethenyl)benzene” is an organic compound with the molecular formula C8H5Br2Cl .

Scientific Research Applications

One related compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was found to have antibacterial, antiurease and NO scavenging activity . This compound was found to be the most active against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC 50 value of 60.2 .

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .

  • Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

  • Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .

  • Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

  • Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .

properties

IUPAC Name

1-chloro-4-(2,2-dibromoethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRIRIOOKQBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423676
Record name 1-Chloro-4-(2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2,2-dibromoethenyl)benzene

CAS RN

77295-59-1
Record name 1-Chloro-4-(2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chlorobenzaldehyde (2.81 g) was dissolved in methylene chloride (300 ml), and carbon tetrabromide (13.3 g) and triphenylphosphine (21.0 g) were added to stir the mixture at room temperature for 90 minutes. After insoluble matter deposited was removed by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by column chromatagraphy on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (5.54 g).
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2.81 g
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300 mL
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13.3 g
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21 g
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reactant
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Synthesis routes and methods II

Procedure details

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